![molecular formula C25H25FN4O2 B2987269 5-(4-fluorobenzyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921550-85-8](/img/structure/B2987269.png)
5-(4-fluorobenzyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorobenzyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C25H25FN4O2 and its molecular weight is 432.499. The purity is usually 95%.
BenchChem offers high-quality 5-(4-fluorobenzyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorobenzyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxicity and Anticancer Potential :
- The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, closely related to the compound , have shown significant cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential for cancer research and therapy (Hassan, Hafez, & Osman, 2014).
- Similarly, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and displayed cytotoxicity against several human cancer cell lines, indicating their potential application in developing new anticancer agents (Hassan, Hafez, Osman, & Ali, 2015).
Antibacterial and Antituberculosis Activity :
- A study on thiazole-aminopiperidine hybrid analogues, which includes compounds structurally similar to the compound of interest, showed promising activity against Mycobacterium tuberculosis, highlighting its potential application in combating tuberculosis (Jeankumar et al., 2013).
Potential in Treating Lung Cancer :
- Research on fluoro-substituted benzo[b]pyran derivatives has demonstrated anti-lung cancer activity, which suggests that structurally related compounds like 5-(4-fluorobenzyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide could have similar applications (Hammam et al., 2005).
Antiviral Properties :
- Compounds with structural similarities to the discussed compound have shown remarkable antiavian influenza virus activity, which suggests possible applications in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Analgesic Properties :
- A study on the methylation of pyridine moiety in similar compounds has shown enhanced analgesic properties, indicating potential use in pain management (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Enzyme Inhibition :
- Related compounds have been shown to inhibit enzymes such as H+/K+-ATPase, which is essential for gastric acid secretion. This suggests potential for the development of gastric acid secretion inhibitors (Palmer et al., 2007).
HIV Treatment :
- Compounds structurally similar to the compound have been recognized as HIV integrase inhibitors, indicating potential application in HIV treatment (Yamuna et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing cellular processes .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other compounds in its class .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
It is likely that it influences cellular processes and potentially has therapeutic effects .
properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-N-(3-methylbutyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2/c1-17(2)12-13-27-24(31)21-15-29(14-18-8-10-19(26)11-9-18)16-22-23(21)28-30(25(22)32)20-6-4-3-5-7-20/h3-11,15-17H,12-14H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLONKJCLIUWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorobenzyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2987186.png)
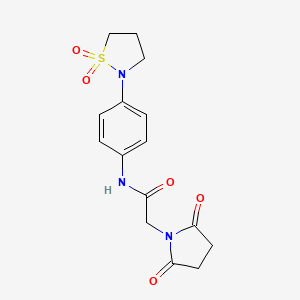

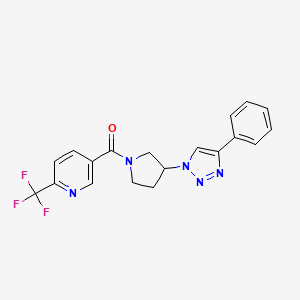
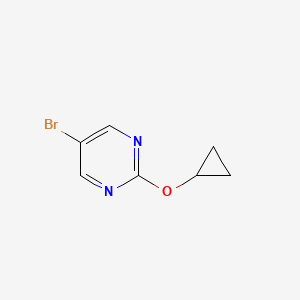
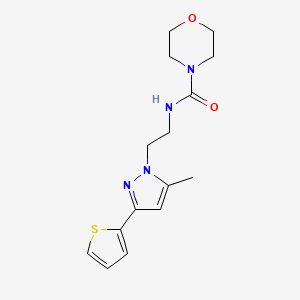

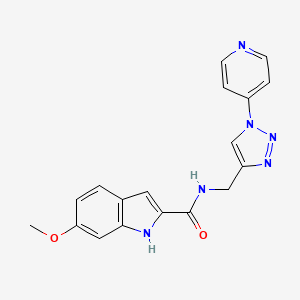

![2,2,2-trifluoro-1-{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-ethanone N-(4-methylphenyl)hydrazone](/img/structure/B2987201.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2987203.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2987209.png)